

An In-depth Technical Guide to Pomalidomide-C6-COOH

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Compound of Interest

Compound Name: Pomalidomide-C6-COOH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pomalidomide-C6-COOH**, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, its role in the ubiquitin-proteasome system, and its application in targeted protein degradation.

Core Molecular Data

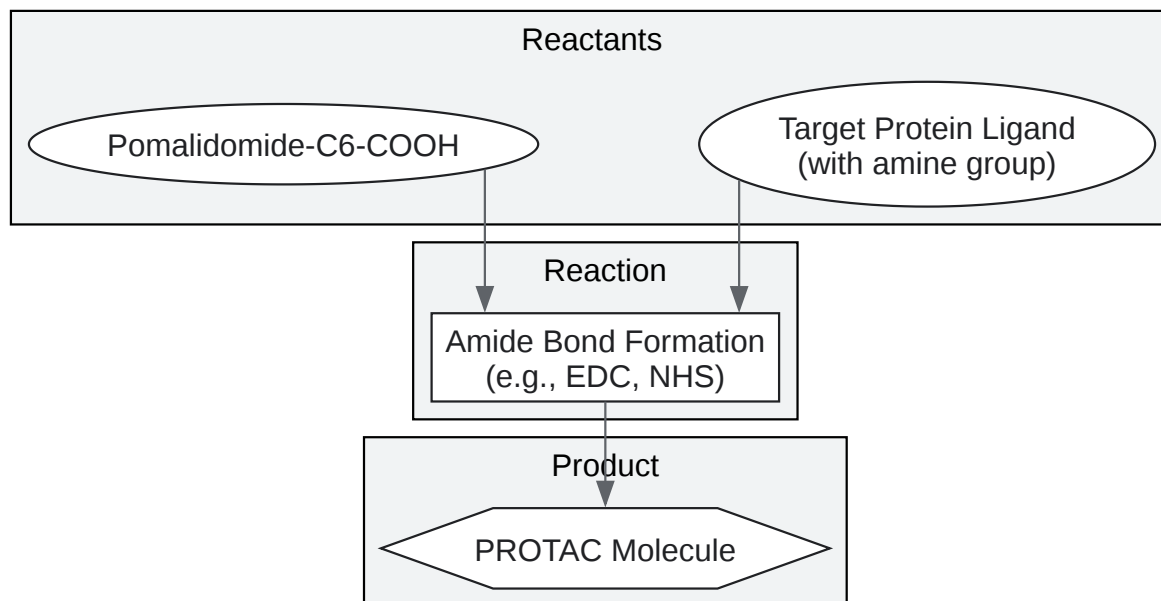
Pomalidomide-C6-COOH is a derivative of pomalidomide, an immunomodulatory drug, modified with a C6 carboxylic acid linker. This modification allows for its conjugation to a target protein ligand, forming a PROTAC.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₃ N ₃ O ₆	[1] [2]
Molecular Weight	401.41 g/mol	[1]
IUPAC Name	7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindol-4-yl]amino]heptanoic acid	
CAS Number	2225940-50-9	
Synonyms	Pomalidomide 4'-alkylC6-acid, Pomalidomide-C6-COOH	

Role in PROTAC Technology

Pomalidomide-C6-COOH serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand. In a PROTAC molecule, the pomalidomide moiety binds to CRBN, while the other end of the molecule binds to a target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Logical Workflow for PROTAC Synthesis

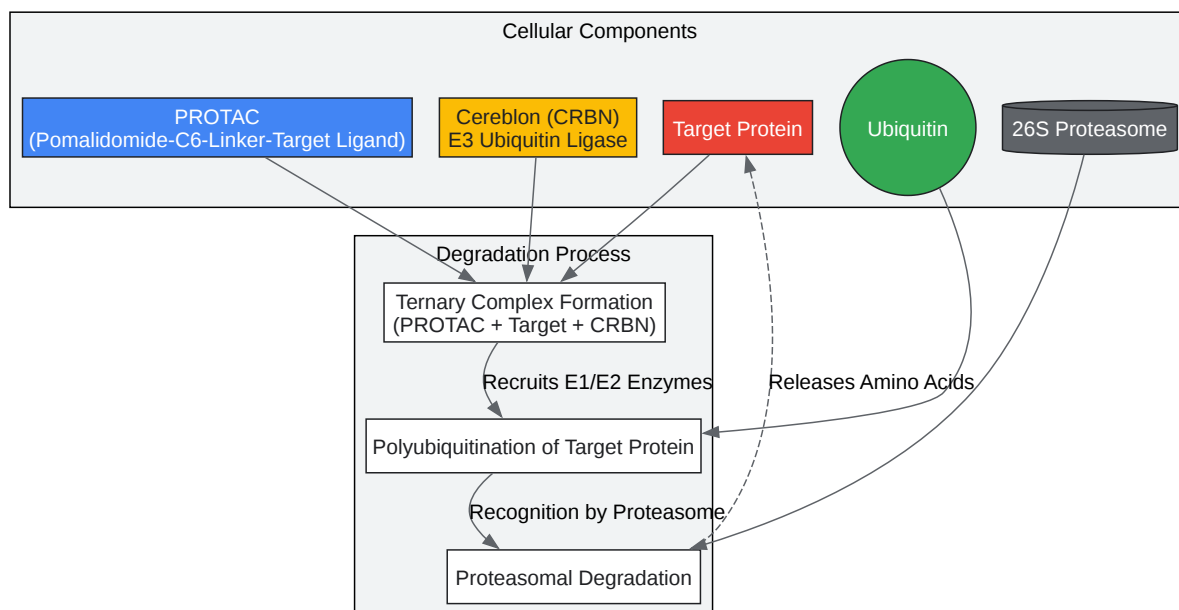


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A diagram illustrating the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The primary signaling pathway involving **Pomalidomide-C6-COOH**-based PROTACs is the ubiquitin-proteasome pathway. The PROTAC facilitates the interaction between the target protein and the E3 ubiquitin ligase complex, leading to targeted degradation.



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The signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs using **Pomalidomide-C6-COOH**. Researchers should adapt these protocols to their specific target and experimental conditions.

PROTAC Synthesis via Amide Coupling

- **Dissolution:** Dissolve **Pomalidomide-C6-COOH** and the amine-containing target protein ligand in a suitable organic solvent (e.g., DMF or DMSO).
- **Activation:** Add a coupling agent (e.g., EDC or HATU) and an activator (e.g., NHS or HOBt) to the **Pomalidomide-C6-COOH** solution to activate the carboxylic acid.
- **Coupling:** Add the activated **Pomalidomide-C6-COOH** solution to the target protein ligand solution.
- **Reaction:** Allow the reaction to proceed at room temperature for several hours to overnight.
- **Purification:** Purify the resulting PROTAC molecule using techniques such as HPLC.
- **Characterization:** Confirm the identity and purity of the PROTAC using mass spectrometry and NMR.

In Vitro Protein Degradation Assay

- **Cell Culture:** Culture cells that endogenously express the target protein.
- **Treatment:** Treat the cells with the synthesized PROTAC at various concentrations and time points.
- **Lysis:** Lyse the cells to extract total protein.
- **Quantification:** Quantify the amount of the target protein using Western blotting or ELISA.
- **Analysis:** Determine the DC_{50} (concentration for 50% degradation) and D_{max} (maximum degradation) of the PROTAC.

Experimental Workflow for PROTAC Evaluation



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A workflow for the evaluation of a synthesized PROTAC.

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References

- 1. Pomalidomide 4'-alkylC6-acid | C₂₀H₂₃N₃O₆ | CID 134589631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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